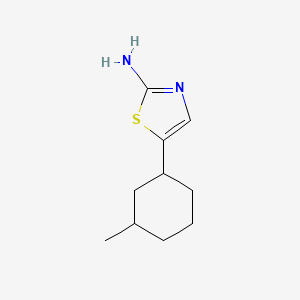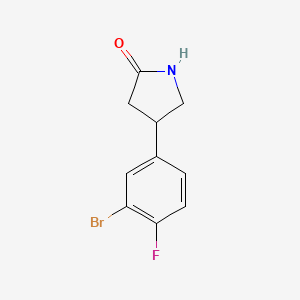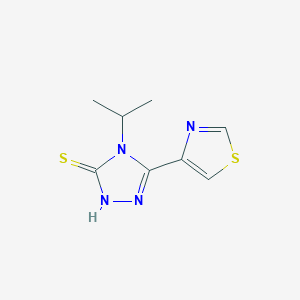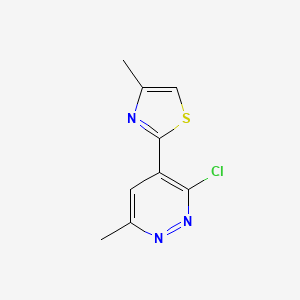
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine: is an organic compound that features a thiazole ring substituted with a 3-methylcyclohexyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylcyclohexylamine with a thioamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mécanisme D'action
The mechanism of action of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simple amine with a cyclohexyl group.
Thiazole: The parent compound of the thiazole ring system.
3-Methylcyclohexylamine: An amine with a 3-methylcyclohexyl group.
Uniqueness: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is unique due to the combination of the thiazole ring and the 3-methylcyclohexyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the thiazole ring enhances the compound’s ability to interact with biological targets, while the 3-methylcyclohexyl group provides additional steric and electronic effects.
Propriétés
Formule moléculaire |
C10H16N2S |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
5-(3-methylcyclohexyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12) |
Clé InChI |
JHADEYLVZOKGRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)




![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
